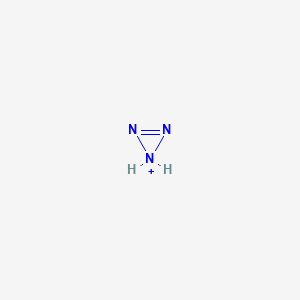
1H-Triazirenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Triazirenium is a nitrogen-containing heterocyclic compound with the molecular formula H₂N₃ It is a highly reactive species due to its unique structure, which includes three nitrogen atoms in a three-membered ring
Preparation Methods
The synthesis of 1H-Triazirenium typically involves the thermolysis of vinyl azides. During this reaction, a nitrene intermediate is formed, which subsequently rearranges to produce this compound . Another method involves the oxidation of aziridines, which can also yield this compound under specific conditions
Chemical Reactions Analysis
1H-Triazirenium undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can yield amines or other nitrogen-containing compounds.
Substitution: Due to the presence of nitrogen atoms, it can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1H-Triazirenium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex nitrogen-containing heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Triazirenium involves its high reactivity due to the strained three-membered ring structure. This strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved in its reactions are primarily related to its ability to form stable intermediates with various nucleophiles .
Comparison with Similar Compounds
1H-Triazirenium can be compared to other nitrogen-containing heterocycles such as:
1H-Tetrazoles: These compounds contain a five-membered ring with four nitrogen atoms and are used as bioisosteres for carboxylic acids in medicinal chemistry. The uniqueness of this compound lies in its three-membered ring structure, which imparts high reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
92220-05-8 |
|---|---|
Molecular Formula |
H2N3+ |
Molecular Weight |
44.037 g/mol |
IUPAC Name |
1H-triazirin-1-ium |
InChI |
InChI=1S/HN3/c1-2-3-1/h(H,1,2,3)/p+1 |
InChI Key |
MZTQIUTZJNWTSX-UHFFFAOYSA-O |
Canonical SMILES |
[NH2+]1N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


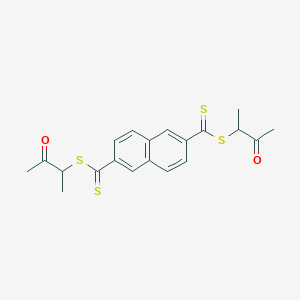
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
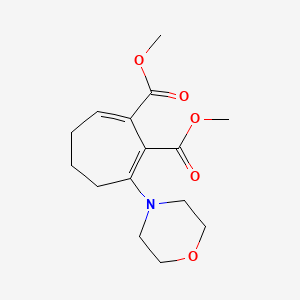
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
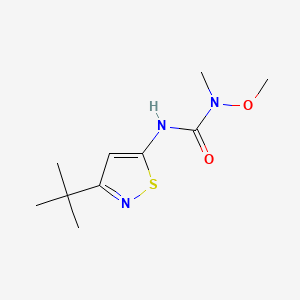
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
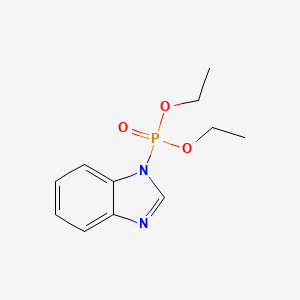
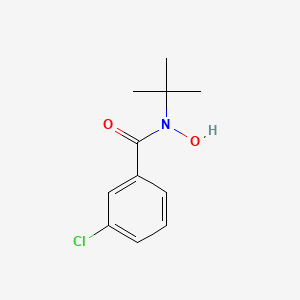
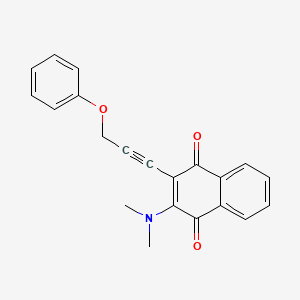
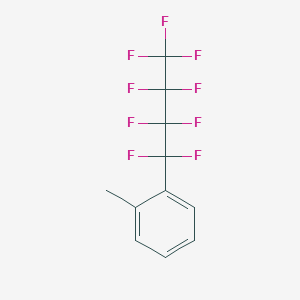
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
